Cas no 2138068-86-5 (4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde)

4-(3-Amino-4,5-difluorophenyl)thiophene-2-carbaldehyde is a fluorinated thiophene derivative featuring both an aldehyde and an amino functional group, making it a versatile intermediate in organic synthesis. The presence of fluorine atoms enhances its reactivity and stability, particularly in cross-coupling reactions and pharmaceutical applications. The aldehyde group allows for further functionalization, while the amino group provides a handle for derivatization or coordination chemistry. This compound is particularly valuable in the development of advanced materials, agrochemicals, and bioactive molecules due to its unique electronic properties and structural rigidity. Its well-defined reactivity profile makes it suitable for precision synthesis in research and industrial settings.
4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde structure
2138068-86-5 structure
Product Name:4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde
CAS No:2138068-86-5
MF:C11H7F2NOS
MW:239.241188287735
CID:6296034
PubChem ID:165495346
Update Time:2025-05-26

4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde
    • EN300-1142471
    • 2138068-86-5
    • Inchi: 1S/C11H7F2NOS/c12-9-2-6(3-10(14)11(9)13)7-1-8(4-15)16-5-7/h1-5H,14H2
    • InChI Key: BKAYIFUQHDVSBW-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1)C1C=C(C(=C(C=1)N)F)F

Computed Properties

  • Exact Mass: 239.02164134g/mol
  • Monoisotopic Mass: 239.02164134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 71.3Ų

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Additional information on 4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde

4-(3-Amino-4,5-Difluorophenyl)Thiophene-2-Carbaldehyde (CAS No. 2138068-86-5)

The compound 4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde, with the CAS registry number 2138068-86-5, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and analytical chemistry. This compound is characterized by its unique structure, which combines a thiophene ring system with an aldehyde group and a fluorinated aromatic ring. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, material synthesis, and sensing technologies.

Recent studies have highlighted the importance of thiophene derivatives in the development of novel pharmaceutical agents. The thiophene ring, a five-membered heterocyclic compound with sulfur as the heteroatom, is known for its stability and electronic properties. In the case of 4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde, the thiophene moiety serves as a scaffold for attaching other functional groups, enhancing its reactivity and biological activity. The aldehyde group at position 2 of the thiophene ring adds to the molecule's versatility, enabling it to participate in various chemical reactions such as condensation reactions and nucleophilic additions.

The fluorinated aromatic ring in this compound introduces additional complexity and functionality. The amino group at position 3 of the phenyl ring can act as a nucleophile or hydrogen bond donor, while the fluorine atoms at positions 4 and 5 contribute to the molecule's electronic properties and hydrophobicity. These features make 4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde an attractive candidate for use in drug design, particularly in targeting specific biological pathways or receptors.

In terms of synthesis, this compound can be prepared through a variety of methods. One common approach involves the coupling reaction between a substituted phenol derivative and an aldehyde-containing thiophene precursor. The reaction conditions are optimized to ensure high yields and selectivity. Recent advancements in catalytic methods have further enhanced the efficiency of these syntheses, making it easier to produce this compound on a larger scale for research and industrial applications.

The applications of 4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde are diverse. In medicinal chemistry, it has been explored as a potential lead compound for anti-cancer drugs due to its ability to inhibit specific enzymes or proteins involved in cancer cell proliferation. Additionally, its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. For instance, researchers have investigated its potential as a component in light-emitting diodes (LEDs) or photovoltaic cells.

Recent studies have also focused on the use of this compound in analytical chemistry. Its ability to form complexes with metal ions has led to its application as a sensing material for detecting trace amounts of heavy metals in environmental samples. This property is particularly valuable given the increasing need for efficient and reliable methods for environmental monitoring.

In conclusion, 4-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde (CAS No. 2138068-86-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in medicinal chemistry, materials science, and analytical chemistry. As ongoing research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

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